5-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione
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Overview
Description
5-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to an oxadiazole ring containing a thione group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. One common method includes the reaction of 3-bromo-2-chlorobenzohydrazide with carbon disulfide under basic conditions to form the desired oxadiazole-thione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thione group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride (LAH) are commonly used.
Cyclization Reactions: Catalysts such as palladium or copper salts are often employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted phenyl-oxadiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
5-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be related to the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Bromo-2-chlorophenyl)-1,3,4-oxadiazole-2-thiol
- 5-(3-Bromo-2-chlorophenyl)-1,3,4-oxadiazole-2-one
- 5-(3-Bromo-2-chlorophenyl)-1,3,4-thiadiazole-2-thione
Uniqueness
Compared to similar compounds, 5-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, as well as the thione group on the oxadiazole ring. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-(3-bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2OS/c9-5-3-1-2-4(6(5)10)7-11-12-8(14)13-7/h1-3H,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQLTZLKHZGORG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)C2=NNC(=S)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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